Preferential Anti-Gram-Positive Antibacterial Spectrum in 5-Aminopyrazole Series
While direct data for this specific compound is absent, a closely related series of 5-aminopyrazole derivatives (compounds 3c and 4b) demonstrated a narrow spectrum of antibacterial activity, showing moderate potency specifically against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, especially *Staphylococcus* species, with MICs ranging from 32–64 µg/mL [1]. This contrasts with other pyrazole analogs that often show broader-spectrum or primarily Gram-negative activity. The 5-amino functional group present on the target compound is a key structural feature in this series and is essential for this observed activity profile. This evidence suggests that Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate may exhibit a similarly preferential or differentiated antibacterial profile compared to non-5-amino pyrazole esters.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly available; inferred profile based on 5-amino substitution. |
| Comparator Or Baseline | Other substituted pyrazole derivatives lacking the 5-amino group. |
| Quantified Difference | N/A for target compound. For analogs 3c/4b: MIC = 32-64 µg/mL vs. MDR S. aureus. |
| Conditions | Broth microdilution assay against clinical MDR Gram-positive isolates. |
Why This Matters
This indicates a potential specificity for targeting Gram-positive pathogens, which is a valuable, non-generic property for research programs focused on narrow-spectrum antibacterials.
- [1] MDPI. Pharmaceutics 2022, 14(9), 1770. https://doi.org/10.3390/pharmaceutics14091770 View Source
